![molecular formula C10H12Cl3N3 B13524359 1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by its molecular formula C10H12Cl3N3 and a molecular weight of 280.6. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of 1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride involves several steps. One common synthetic route includes the reaction of 3-chlorobenzylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring . The resulting intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride has been studied for its potential therapeutic applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in modulating biological pathways and has been investigated for its potential as an enzyme inhibitor.
Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride can be compared with other imidazole derivatives, such as:
1-(3-chlorophenyl)-1H-imidazole-2-thiol: This compound has a similar imidazole core but differs in its functional groups, leading to different biological activities.
1-(3-chlorophenyl)-1H-imidazole: Another related compound with a simpler structure, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which may enhance its solubility and stability in certain applications.
Eigenschaften
Molekularformel |
C10H12Cl3N3 |
|---|---|
Molekulargewicht |
280.6 g/mol |
IUPAC-Name |
[1-(3-chlorophenyl)imidazol-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H10ClN3.2ClH/c11-8-2-1-3-9(6-8)14-5-4-13-10(14)7-12;;/h1-6H,7,12H2;2*1H |
InChI-Schlüssel |
SQRAJNWMCOJDSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=C2CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


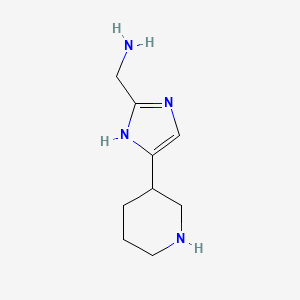
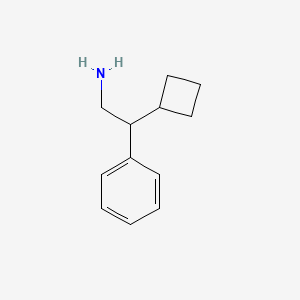
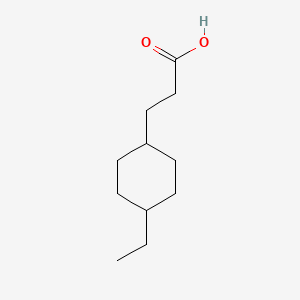
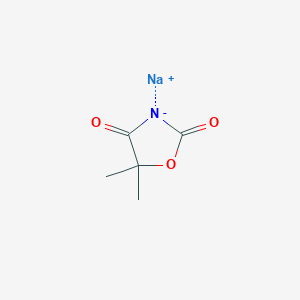
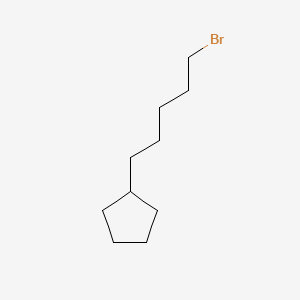
![rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13524323.png)
![3-[4-(Methylethyl)phenyl]morpholine](/img/structure/B13524326.png)

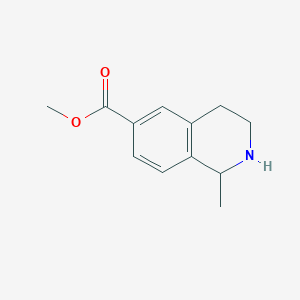
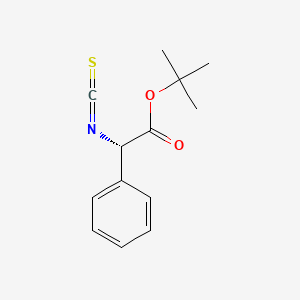
![4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13524345.png)
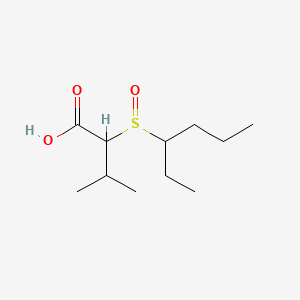
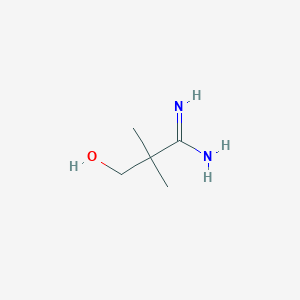
![3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride](/img/structure/B13524353.png)
